2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride
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Overview
Description
2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2O4S and a molecular weight of 207.03 g/mol . It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride can be achieved through several methods. One common method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and sulfuryl chloride . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to oxidize thiols to sulfonyl chlorides . These methods offer high yields and mild reaction conditions, making them suitable for industrial production.
Chemical Reactions Analysis
2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like hydrogen peroxide and sulfuryl chloride.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Addition: It can undergo addition reactions with nucleophiles, forming new compounds.
Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and N-chlorosuccinimide . The major products formed from these reactions are sulfonyl chlorides and other substituted derivatives .
Scientific Research Applications
2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, such as amines and alcohols, to form sulfonyl derivatives . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound has a similar structure but lacks the chlorocarbonyl group.
2-(2-chloroethoxy)ethane-1-sulfonyl chloride: This compound has an additional ethoxy group, making it more complex.
The uniqueness of this compound lies in its combination of chlorocarbonyl and sulfonyl chloride functional groups, which provide it with distinct reactivity and applications .
Biological Activity
2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its reactive sulfonyl group attached to an ethane chain. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.
The molecular structure of this compound can be represented as follows:
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C3H4ClO3S |
Molecular Weight | 158.58 g/mol |
IUPAC Name | This compound |
Purity | 95% |
The biological activity of this compound is largely attributed to its sulfonyl chloride moiety. This functional group is known for participating in various chemical reactions, including nucleophilic substitutions, which can lead to the formation of biologically active derivatives.
Interaction with Biological Targets
The compound interacts with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The sulfonyl chloride can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
- Receptor Modulation : By binding to specific receptors, the compound may alter signaling pathways within cells, potentially leading to therapeutic effects.
Case Studies and Research Findings
Recent research has highlighted the biological activities associated with sulfonyl chlorides. For instance:
- A study evaluated the cytotoxic effects of various sulfonamide derivatives on human leukemia cell lines, showing promising results for compounds structurally related to this compound .
- Another investigation focused on the antibacterial activity of sulfonamide derivatives, demonstrating efficacy against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloroethanesulfonyl Chloride | Simple sulfonyl chloride | Less steric hindrance |
Benzene Sulfonyl Chloride | Sulfonyl group attached to benzene | Lacks ether functionality |
4-Methylbenzenesulfonyl Chloride | Methyl substitution on benzene | Different substitution pattern affects reactivity |
The unique feature of this compound lies in its combination of a chlorocarbonate and a sulfonyl chloride, making it particularly versatile for specific organic transformations not readily achievable with simpler analogs.
Properties
Molecular Formula |
C3H4Cl2O4S |
---|---|
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2-chlorosulfonylethyl carbonochloridate |
InChI |
InChI=1S/C3H4Cl2O4S/c4-3(6)9-1-2-10(5,7)8/h1-2H2 |
InChI Key |
LWRDJDBKZCZNFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)OC(=O)Cl |
Origin of Product |
United States |
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